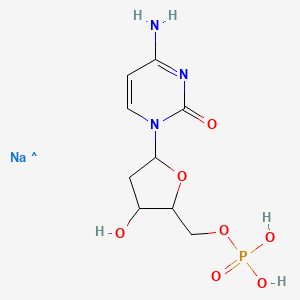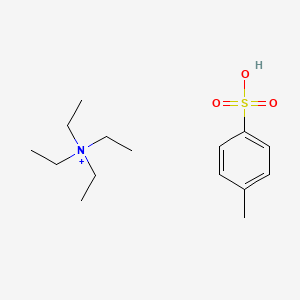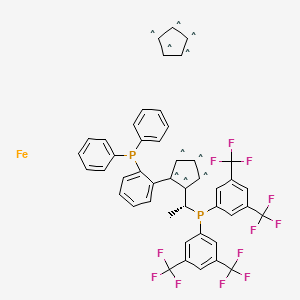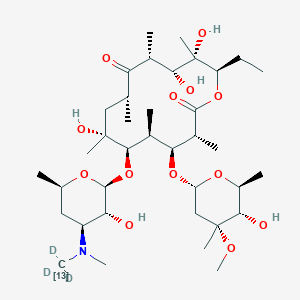
Fmoc-leucine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-leucine-d3: is a deuterated form of Fmoc-leucine, where three hydrogen atoms are replaced by deuterium. This compound is commonly used in peptide synthesis and as a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ). The deuterium labeling provides unique properties that make it valuable in scientific research, particularly in studies involving metabolic and pharmacokinetic profiling .
準備方法
Synthetic Routes and Reaction Conditions
Fmoc Protection: The synthesis of Fmoc-leucine-d3 typically begins with the protection of the amino group of leucine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of Fmoc-protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .
化学反応の分析
Types of Reactions
Oxidation: Fmoc-leucine-d3 can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in organic solvents.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products
Oxidized derivatives: Products formed from the oxidation of this compound.
Reduced derivatives: Products formed from the reduction of this compound.
Substituted derivatives: Products formed from substitution reactions involving this compound.
科学的研究の応用
Chemistry
Peptide Synthesis: Fmoc-leucine-d3 is widely used in solid-phase peptide synthesis as a building block for the construction of peptides and proteins.
Isotope Labeling: The deuterium labeling makes it valuable for studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology
Protein Structure Studies: This compound is used in the study of protein structures and interactions, particularly in NMR spectroscopy.
Medicine
Drug Development: The compound is used in the development of drugs targeting PPARγ, which plays a role in regulating glucose metabolism and insulin sensitivity.
Industry
作用機序
Molecular Targets and Pathways: : Fmoc-leucine-d3 acts as a selective modulator of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. By binding to PPARγ, this compound can influence the expression of genes involved in these metabolic pathways, leading to improved insulin sensitivity and glucose tolerance .
類似化合物との比較
Similar Compounds
Fmoc-leucine: The non-deuterated form of Fmoc-leucine-d3, used in similar applications but without the benefits of deuterium labeling.
Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-valine: A similar compound used in peptide synthesis and structural studies.
Uniqueness: : this compound is unique due to its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies. The presence of deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological systems, making it a valuable tool in scientific research .
特性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
(2S)-5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3/t13?,19- |
InChIキー |
CBPJQFCAFFNICX-VWCYLIGHSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)



